Calcium Folinate

Catalog No.
S531007
CAS No.
1492-18-8
M.F
C20H23N7O7.Ca
C20H23CaN7O7
M. Wt
513.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium Folinate

CAS Number

1492-18-8

Product Name

Calcium Folinate

IUPAC Name

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C20H23N7O7.Ca
C20H23CaN7O7

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12?,13-;/m0./s1

InChI Key

BZPWXVJDMRBCMD-ZEDZUCNESA-N

SMILES

Array

solubility

DMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)

Synonyms

IST5-002; IST5 002; IST5002; Benzyl-AMP; N6-Benzyladenosine-5'-phosphate;

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

The exact mass of the compound Calcium folinate is 437.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Calcium folinate, also known as leucovorin calcium, is the calcium salt of the 5-formyl derivative of tetrahydrofolic acid. As a fully reduced folate, it serves as a critical biochemical modulator and active pharmaceutical ingredient (API) that bypasses the dihydrofolate reductase (DHFR) enzyme pathway[1]. In procurement contexts, calcium folinate is the industry-standard racemic mixture (d/l-leucovorin), valued for its robust solid-state stability as a lyophilized powder and its established pharmacopeial (USP/EP) reference status [2]. While it is sparingly soluble in water compared to its sodium counterpart, its predictable crystallization profile and cost-effectiveness make it the preferred choice for standard cell culture media supplementation, DHFR-inhibition assays, and bulk pharmaceutical manufacturing where ultra-high liquid concentrations are not required [3].

Substituting calcium folinate with generic folic acid fails in any system involving DHFR inhibitors (such as methotrexate), because folic acid requires DHFR for activation, whereas calcium folinate directly provides the reduced folate cofactor [1]. Furthermore, substituting calcium folinate with sodium folinate or levoleucovorin alters formulation thermodynamics and cost structures. Sodium folinate is highly soluble and prevents crystallization in cold, high-concentration liquid premixes, making it unsuitable as a drop-in replacement for solid-state powder formulations optimized for the calcium salt's specific solubility limits [2]. Similarly, while levoleucovorin provides the pure active l-isomer, substituting it for racemic calcium folinate in standard bulk cell culture unnecessarily inflates procurement costs without providing additional benefit in systems where the d-isomer is inert [3].

DHFR Bypass Capability and Rescue Efficacy

In systems treated with DHFR inhibitors like methotrexate (MTX), folic acid is rendered biologically inert because MTX possesses a ~1000-fold higher affinity for DHFR than folic acid [1]. Calcium folinate, being a pre-reduced 5-formyl derivative, completely bypasses DHFR, directly restoring intracellular reduced folate pools and enabling continuous purine and thymidine synthesis [2].

Evidence DimensionDHFR dependency for biological activity
Target Compound Data0% DHFR dependency (directly enters reduced folate cycle)
Comparator Or BaselineFolic Acid: 100% DHFR dependency (competitively blocked by MTX)
Quantified DifferenceAbsolute bypass of DHFR inhibition
ConditionsIn vitro cell culture / MTX-treated models

Buyers formulating rescue media or conducting antifolate assays must procure calcium folinate, as standard folic acid cannot restore cellular function under DHFR inhibition.

Aqueous Solubility and Cold-Storage Crystallization Limits

Calcium folinate is sparingly soluble in water and exhibits a strict crystallization threshold at low temperatures, precipitating at concentrations as low as 15 mg/mL when stored at 4°C [1]. In contrast, sodium folinate maintains stability in aqueous solutions up to 400 mg/mL under identical refrigeration conditions without crystallizing [2].

Evidence DimensionMaximum stable aqueous concentration at 4°C
Target Compound Data< 15 mg/mL (crystallization occurs)
Comparator Or BaselineSodium Folinate: Up to 400 mg/mL
Quantified Difference>26-fold difference in cold-storage solubility limit
ConditionsAqueous solution stored at 4°C (refrigeration)

This dictates procurement choice based on formulation: calcium folinate is ideal for standard lyophilized powders, whereas sodium folinate is required for high-concentration, ready-to-use liquid IV bags.

Isomeric Composition and Bulk Cost-Efficiency

Calcium folinate is supplied as a racemic mixture containing 50% biologically active (-)-L-isomer and 50% inactive D-isomer, requiring a 2x mass dose to achieve the equivalent active folate molarity of pure levoleucovorin [1]. However, because the D-isomer is metabolically inert and does not interfere with transport or thymidylate synthase stabilization, the racemic calcium salt remains the highly cost-effective standard for bulk applications [2].

Evidence DimensionActive (-)-L-isomer content by weight
Target Compound Data50% (Racemic d/l-leucovorin)
Comparator Or BaselineLevoleucovorin: 100% active isomer
Quantified Difference50% reduction in active isomer density per gram
ConditionsStandard bulk API / cell culture media supplementation

Buyers should procure racemic calcium folinate for standard laboratory and bulk manufacturing workflows to optimize budgets, reserving the expensive pure levoleucovorin for specialized low-volume clinical formulations.

DHFR-Inhibited Cell Culture Rescue Media

Because calcium folinate completely bypasses the DHFR enzyme, it is the mandatory choice for formulating rescue media in cell lines treated with methotrexate or other antifolates, where standard folic acid would remain biologically inactive [1].

Standard Lyophilized Powder Manufacturing

Due to its specific crystallization profile and solid-state stability, calcium folinate is the preferred API for manufacturing standard, reconstitutable lyophilized powders, whereas sodium salts are reserved for specialized high-concentration liquid premixes[2].

Thymidylate Synthase Stabilization Assays

In oncology research and biochemical modulation assays, racemic calcium folinate is the cost-effective standard used to stabilize the binding of fluorodeoxyuridylate (from 5-FU) to thymidylate synthase, enhancing cytotoxicity without the premium cost of pure levoleucovorin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystals from water with 3 mol of water of crystallization.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

513.1284869 Da

Monoisotopic Mass

513.1284869 Da

Heavy Atom Count

35

Appearance

Solid powder

Melting Point

245 °C (decomp)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q573I9DVLP

Related CAS

1492-18-8 (calcium (1:1) salt)
42476-21-1 (mono-hydrochloride salt)
6035-45-6 (calcium (1:1) salt, penta-hydrate)

Drug Indication

For the treatment of osteosarcoma (after high dose methotrexate therapy). Used to diminish the toxicity and counteract the effects of impaired methotrexate elimination and of inadvertent overdosages of folic acid antagonists, and to treat megaloblastic anemias due to folic acid deficiency. Also used in combination with 5-fluorouracil to prolong survival in the palliative treatment of patients with advanced colorectal cancer.
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidotes; Vitamin B Complex; Vitamins

Therapeutic Uses

Leucovorin is indicated for use in combination with agents such as fluorouracil or high-dose methotrexate, as second-line treatment of squamous cell head and neck carcinoma. /NOT included in US product labeling/
Antidotes
Leucovorin is indicated as a antidote to the toxic effects of folic acid antagonists such as methotrexate, pyrimethamine, or trimethoprim. Leucovorin also is indicated as a rescue after high-dose methotrexate therapy in osteosarcoma and as a part of chemotherapeutic treatment programs in the management of several forms of cancer. /Included in US product labeling/
Leucovorin is indicated to treat megaloblastic anemias associated with sprue, nutritional deficiency, pregnancy, and infancy when oral folic acid therapy is not feasible. Leucovorin is not recommended for use in the treatment of pernicious anemia or other megaloblastic anemias secondary to lack of vitamin B12, since it may produce a hematologic remission while neurologic manifestations continue to progress. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for LEUCOVORIN (7 total), please visit the HSDB record page.

Mechanism of Action

As leucovorin is a derivative of folic acid, it can be used to increase levels of folic acid under conditions favoring folic acid inhibition (following treatment of folic acid antagonists such as methotrexate). Leucovorin enhances the activity of fluorouracil by stabilizing the bond of the active metabolite (5-FdUMP) to the enzyme thymidylate synthetase.
Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue.

Vapor Pressure

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/

Absorption Distribution and Excretion

Following oral administration, leucovorin is rapidly absorbed. The apparent bioavailability of leucovorin was 97% for 25 mg, 75% for 50 mg, and 37% for 100 mg.
Duration of action: All routes: 3 to 6 hours.
Onset of action: Oral: 20 to 30 minutes. Intramuscular: 10 to 20 minutes. Intravenous: Less than 5 minutes.
Crosses blood-brain barrier in moderate amounts; largely concentrated in liver.
Elimination: Renal: 80-90%. Fecal: 5-8%.
For more Absorption, Distribution and Excretion (Complete) data for LEUCOVORIN (10 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic and intestinal mucosal, the main metabolite being the active 5-methyltetrahydrofolate. Leucovorin is readily converted to another reduced folate, 5,10-methylenetetrahydrofolate, which acts to stabilize the binding of fluorodeoxyridylic acid to thymidylate synthase and thereby enhances the inhibition of this enzyme. Half Life: 6.2 hours

Associated Chemicals

Leucovorin, calcium salt;1492-18-8

Wikipedia

Folinic_acid

Drug Warnings

Since allergic reactions have been reported following oral and parenteral administration of folic acid, the possibility of allergic reactions to leucovorin should be considered.
There is a potential danger in administering leucovorin to patients with undiagnosed anemia, as leucovorin may obscure the diagnosis of pernicious anemia by alleviating hematologic manifestations of the disease while allowing neurologic complications to progress. This may result in severe nervous system damage before the correct diagnosis is made. Adequate doses of Vitamin Bl2 may prevent, halt, or improve neurologic changes caused by pernicious anemia.
When leucovorin rescue is used in conjunction with high dose methotrexate therapy, the drugs should be administered only by physicians experienced in cancer chemotherapy, in centers where facilities for measuring blood methotrexate concentrations are available. Leucovorin is usually effective in counteracting severe methotrexate toxicity in these regimens, but toxic reactions to methotrexate may occur despite leucovorin therapy, especially when the half-life of methotrexate is increased (eg, renal dysfunction). Therefore, it is extremely important that leucovorin be administered until the blood concentration of methotrexate declines to nontoxic concentrations.
Since leucovorin calcium enhances the toxicity of fluorouracil, adjunctive therapy with leucovorin calcium and fluorouracil should be given only by, or under the supervision of, physicians experienced in cancer chemotherapy and in the use of antimetabolites. /Leucovorin calcium/
For more Drug Warnings (Complete) data for LEUCOVORIN (10 total), please visit the HSDB record page.

Biological Half Life

6.2 hours
Terminal half-life for total reduced folates: 6.2 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

(1) Prepared by catalytic reduction of folic acid, (2) produced microbially.
Manufactoring: Shive, US 2741608 (1956 to Res. Corp.)

General Manufacturing Information

A member of the folic acid group of vitamins and a growth factor for the bacterium leuconostoc citroforum. Folinic acid is an important metabolite of folic acid and may be the active form in cellular metabolism.
Intermediate product of the metabolism of folic acid; the active form into which that acid is converted in the body, ascorbic acid being a necessary factor in the conversion process.
Information available in 2005 indicated that Leucovorin (folinic acid) was used in the manufacture of pharmaceutical preparations in the following countries: Belgium (1)
Information available in 2005 indicated that Calcium folinate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Croatia, Czech Republic, Denmark, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Luxembourg, Malaysia, Mexico, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States, Yugoslavia (1,2)
For more General Manufacturing Information (Complete) data for LEUCOVORIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: leucovorin calcium; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /leucovorin calcium/
Analyte: leucovorin calcium; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards /leucovorin calcium/
Analyte: leucovorin calcium; matrix: pharmaceutical preparation (injection solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification) /leucovorin calcium/
Analyte: leucovorin calcium; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with detection at 254 nm and comparison to standards (chemical purity) /leucovorin calcium/
For more Analytic Laboratory Methods (Complete) data for LEUCOVORIN (7 total), please visit the HSDB record page.

Interactions

Concurrent use of leucovorin /with fluorouracil/ may increase the therapeutic and toxic effects of fluorouracil; although the two medications may be used together for therapeutic advantage, caution is necessary.
Exposure of tumor cells to reduced folates /like leucovorin/ before or with the fluoropyrimidines, 5-fluorouracil or 5-fluoro-2'deoxyuridine, results in a substantial increase in the activity of these drugs. Available evidence suggests that the mechanism of this synergism is a kinetic stabilization of complex formed between thymidylate synthase and fluorodeoxyuridylate that also involves a mole of the cofactor for the thymidylate synthase reaction, 5,10-methylenetetrahydrofolate. This effect results in an extended time of depletion of thymidine nucleotides with a resultant increased level of cell death.
Large dose of leucovorin may counteract the anticonvulsant effects of these medications: /barbiturate anticonvulsants, hydantoin anticonvulsants, primidone/.
The Sprague Dawley rat was used to demonstrate the effect of nitrous oxide, with and without folinic pretreatment, on reproductive indices and fetal development. ... Groups of animals were exposed to 70-75% nitrous oxide on day 9 of pregnancy with or without folinic acid 0.1 mg ip 12 hr before, and immediately before, exposure. Subsequent fetal development was compared with that of various control groups. There were no significant differences in fetal survival, but fetal wt were reduced in both groups exposed to nitrous oxide. Of the indices of skeletal maturity, the number of ossified sternebrae was reduced only in the nitrous oxide group not receiving folinic acid. The incidence of major skeletal abnormalities in the untreated nitrous oxide group was significantly increased to five times that of the control groups, whereas the incidence in the nitrous oxide group receiving folinic acid was not significantly different from control. It is concluded that pretreatment with folinic acid can at least partially reduce the teratogenic effects of nitrous oxide in the rat.

Stability Shelf Life

Bulk: Calcium leucovorin was stable in bulk form after 4 weeks storage at 60 ° C (HPLC). Solution: Leucovorin in 0.1 N NaOH (pH 13) and in deionized water (pH6) was stable at room temperature under laboratory illumination for at least 24 hours (HPLC).

Dates

Last modified: 08-15-2023
1: Liao Z, Gu L, Vergalli J, Mariani SA, De Dominici M, Lokareddy RK, Dagvadorj A, Purushottamachar P, McCue PA, Trabulsi E, Lallas CD, Gupta S, Ellsworth E, Blackmon S, Ertel A, Fortina P, Leiby B, Xia G, Rui H, Hoang DT, Gomella LG, Cingolani G, Njar V, Pattabiraman N, Calabretta B, Nevalainen MT. Structure-Based Screen Identifies a Potent Small Molecule Inhibitor of Stat5a/b with Therapeutic Potential for Prostate Cancer and Chronic Myeloid Leukemia. Mol Cancer Ther. 2015 Aug;14(8):1777-93. doi: 10.1158/1535-7163.MCT-14-0883. Epub 2015 May 29. PubMed PMID: 26026053; PubMed Central PMCID: PMC4547362.

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